Uniform Inactivity Across >100 Diverse Biological Targets Versus Bioactive Malonamide Analogues
In the NIH MLSMR profiling panel, CID 3765655 was tested in 106 distinct bioassays covering kinases, GPCRs, epigenetic enzymes, proteases, and phenotypic assays. Every assay returned an activity outcome of “Inactive” [1]. By contrast, numerous malonamide derivatives exhibit measurable potency in analogous screens, e.g., a structurally related malonamide-containing HDAC inhibitor shows HDAC1 IC₅₀ = 165 nM [2]. This extreme selectivity by inactivity is a quantifiable differentiator: the compound’s hit rate (0 %) is significantly below the typical primary-screen hit rate of 0.1–2 % for the MLSMR library [3], making it a reliable inert scaffold or negative control.
| Evidence Dimension | Positive hit rate across diverse biological assays |
|---|---|
| Target Compound Data | 0 positive hits out of 106 assays (0%) |
| Comparator Or Baseline | Typical MLSMR library primary-screen hit rate: 0.1–2 % (literature baseline); representative malonamide derivative HDAC1 IC₅₀ = 165 nM |
| Quantified Difference | Hit rate ≥10‑fold lower than library average; >600‑fold less potent than a bioactive malonamide analogue |
| Conditions | Biochemical and cell-based HTS assays in PubChem (AID 619–1032); HDAC1 assay: Ac‑Lys‑Tyr‑Lys(Ac)‑AMC substrate, fluorescence detection |
Why This Matters
For scientists requiring a reliably inactive compound matched to the malonamide chemotype, this compound provides a data‑backed negative control, reducing false‑positive risk in screening cascades.
- [1] PubChem BioAssay Summary for CID 3765655. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/3765655/assaysummary/JSON (accessed 2026-04-29). View Source
- [2] BindingDB entry for BDBM50020902 (CHEMBL3287260). HDAC1 IC₅₀ = 165 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50020902 (accessed 2026-04-29). View Source
- [3] J. Inglese et al., “Quantitative high‑throughput screening: A titration‑based approach that efficiently identifies biological activities in large chemical libraries,” Proceedings of the National Academy of Sciences, vol. 103, no. 31, pp. 11473–11478, 2006. doi:10.1073/pnas.0604348103. View Source
